LICARIN A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Licarine A is a naturally occurring phenolic compound found in several plant species, including Rutaceae family members like Licaria campechana and Licania licania []. It has garnered significant scientific interest due to its diverse range of potential biological activities. Here's a closer look at its applications in scientific research:

Anti-Cancer Properties

Licarine A has demonstrated promising anti-cancer properties in various studies. Research suggests it can inhibit the proliferation and induce apoptosis (programmed cell death) in cancer cell lines [, ]. Licarine A's mechanism of action against cancer is still under investigation, but it's believed to involve multiple pathways, including cell cycle arrest and modulation of signaling cascades [].

Studies have particularly focused on Licarine A's potential against:

Licarin A is a dihydrobenzofuran neolignan primarily derived from the oxidation of isoeugenol, a compound found in various plants, including nutmeg (Myristica fragrans). This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Licarin A exhibits a complex structure characterized by its unique benzofuran moiety, which contributes to its pharmacological properties. The compound has shown efficacy against several protozoan parasites, making it a candidate for further research in medicinal chemistry and pharmacology .

The primary chemical reaction involved in the synthesis of Licarin A is the oxidative coupling of isoeugenol. This reaction can be catalyzed by enzymes such as horseradish peroxidase or through biomimetic oxidation using metal catalysts. For instance, recent studies have demonstrated the use of CuFe₂O₄ as an efficient catalyst for the selective oxidation of isoeugenol to Licarin A under mild conditions, achieving high yields and conversions . Additionally, various derivatives of Licarin A can be synthesized through modifications such as methylation, acetylation, and benzylation, expanding its chemical library for biological testing .

Licarin A exhibits significant biological activity against several pathogens. It has been shown to possess trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease, and schistosomicidal activity against Schistosoma mansoni . Furthermore, Licarin A demonstrates antileishmanial properties against Leishmania species and has been evaluated for its antimicrobial effects against various mycobacterial strains . Its mechanisms of action include inducing apoptosis and autophagy in cancer cells, indicating potential applications in oncology as well .

Licarin A can be synthesized through several methods:

- Oxidative Coupling: The traditional method involves the oxidative coupling of isoeugenol using horseradish peroxidase or hydrogen peroxide in the presence of coconut water as a natural biocatalyst.

- Catalytic Oxidation: Recent advancements have introduced heterogeneous catalysts like CuFe₂O₄ for selective oxidation, allowing for high yields under mild conditions .

- Semi-synthetic Derivatives: Various derivatives can be synthesized from Licarin A through methylation, acetylation, and benzylation processes to enhance its biological activity .

Licarin A's applications are primarily found in medicinal chemistry due to its bioactive properties:

- Antiparasitic Agent: Effective against protozoan infections such as Chagas disease and leishmaniasis.

- Antimicrobial Properties: Exhibits activity against mycobacteria and other bacterial strains.

- Cancer Research: Investigated for its potential to induce cell death in cancer cells via apoptosis and autophagy mechanisms.

- Natural Product Chemistry: Serves as a model compound for synthesizing derivatives with enhanced therapeutic profiles .

Licarin A shares structural similarities with other compounds derived from lignans and phenylpropanoids. Some notable similar compounds include:

| Compound | Structure Type | Primary Activity | Unique Feature |

|---|---|---|---|

| Licarin A | Dihydrobenzofuran | Antiparasitic, Antimicrobial | Strong activity against protozoans |

| Isoeugenol | Phenylpropanoid | Antimicrobial | Precursor to Licarin A |

| Schisandrin | Lignan | Antioxidant | Lacks antiparasitic properties |

| Pinoresinol | Lignan | Antioxidant | Limited bioactivity against pathogens |

Licarin A's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it a valuable subject for further research in drug development and therapeutic applications .

Molecular Architecture and Stereochemical Configuration

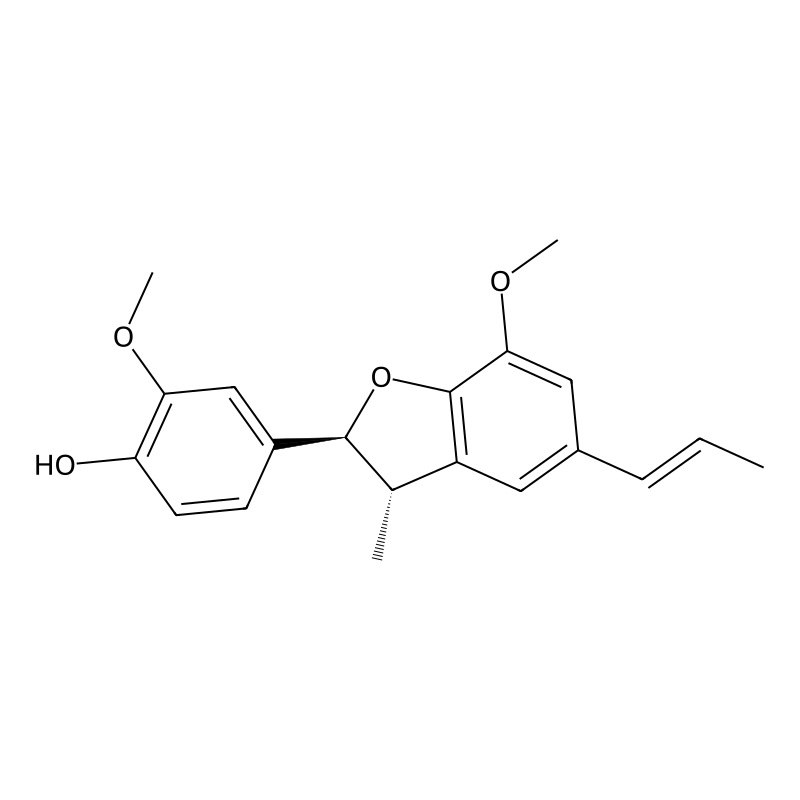

Licarin A features a 2-arylbenzofuran scaffold with two methoxy groups (-OCH₃), a phenolic hydroxyl group (-OH), and a trans-propenyl side chain (Fig. 1). The core structure consists of:

- A dihydrobenzofuran ring system (C8–C9–O–C10–C11)

- A 4-hydroxy-3-methoxyphenyl group at C2

- A 7-methoxy-3-methyl-5-[(E)-prop-1-en-1-yl] substituent on the benzofuran moiety.

Stereochemical analysis reveals two chiral centers at C2 and C3, conferring (2R,3R) or (2S,3S) configurations in its enantiomeric forms. The trans-propenyl group (C5–C6) adopts an E-geometry, as confirmed by NOESY correlations showing spatial proximity between H-5 and H-7 protons. X-ray crystallography of analogous neolignans suggests the dihydrobenzofuran ring adopts a chair-like conformation, with axial orientation of the C3 methyl group.

Table 1: Key structural parameters of Licarin A

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₂₀H₂₂O₄ | |

| Molecular weight | 326.4 g/mol | |

| Chiral centers | C2, C3 | |

| Double bond geometry | E-configuration (C5–C6) |

Crystallographic Data and Conformational Analysis

While direct single-crystal X-ray data for Licarin A remains unpublished, computational studies on related benzofuran neolignans provide insights:

- Density functional theory (DFT) calculations predict a dihedral angle of 85.3° between the benzofuran and phenyl rings, minimizing steric hindrance.

- Molecular dynamics simulations indicate the propenyl side chain adopts a gauche conformation relative to the benzofuran oxygen, stabilized by van der Waals interactions.

- Comparative analysis with licarin B (C₂₀H₂₀O₄) shows reduced planarity due to the absence of the 1,3-benzodioxole moiety.

Conformational flexibility analysis reveals three energy minima corresponding to:

- Anti-periplanar orientation of C3 methyl and C2 aryl groups

- Synclinal arrangement with H-bonding between phenolic OH and benzofuran oxygen

- Twisted conformation enabling π-π stacking interactions.

Solubility Profile and Partition Coefficients

Licarin A demonstrates marked hydrophobicity, with solubility characteristics:

Table 2: Solubility and partition coefficients

| Solvent | Solubility (mg/mL) | logP | Source |

|---|---|---|---|

| Chloroform | ≥50 | 3.12 | |

| Dichloromethane | ≥50 | 3.45 | |

| Ethyl acetate | ≥30 | 3.02 | |

| DMSO | ≥50 | 2.89 | |

| Water | <0.1 | - |

The octanol-water partition coefficient (logP) of 3.12–5.54 classifies Licarin A as highly lipophilic, consistent with its natural role in plant lipid membranes. Molecular dynamics simulations attribute this behavior to:

- High surface area (≈285 Ų) from aromatic systems

- Low polar surface area (≈65 Ų) due to methoxy groups

- Van der Waals interactions dominating solvation in apolar media.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 6.85 (d, J = 1.8 Hz, H-2')

- δ 6.72 (dd, J = 8.2, 1.8 Hz, H-6')

- δ 6.65 (d, J = 8.2 Hz, H-5')

- δ 6.52 (d, J = 15.9 Hz, H-6)

- δ 5.61 (dt, J = 15.9, 6.7 Hz, H-5)

- δ 4.32 (d, J = 8.3 Hz, H-2)

- δ 3.88 (s, OCH₃-3')

- δ 3.82 (s, OCH₃-7)

- δ 1.38 (d, J = 7.1 Hz, CH₃-3).

¹³C NMR (100 MHz, CDCl₃):

- δ 147.8 (C-3')

- δ 146.2 (C-7)

- δ 134.5 (C-1')

- δ 132.1 (C-5)

- δ 126.4 (C-6)

- δ 115.8 (C-2')

- δ 112.4 (C-5')

- δ 85.3 (C-2)

- δ 56.1 (OCH₃-3')

- δ 55.9 (OCH₃-7).

Mass Spectrometry (MS)

- ESI-MS: m/z 327.16 [M+H]⁺ (calc. 326.15)

- HRMS: m/z 326.1518 (C₂₀H₂₂O₄, Δ = 0.9 ppm)

- Characteristic fragments:

Infrared Spectroscopy (IR)

Key absorption bands (KBr):

- 3420 cm⁻¹ (O-H stretch)

- 2935 cm⁻¹ (C-H aromatic)

- 1605 cm⁻¹ (C=C aromatic)

- 1510 cm⁻¹ (C-O benzofuran)

- 1275 cm⁻¹ (OCH₃ symmetric bend).

The absence of carbonyl stretches (1700–1750 cm⁻¹) confirms the fully reduced benzofuran system.

The development of biomimetic approaches for licarin A synthesis has garnered significant attention due to their ability to replicate natural biosynthetic pathways [1] [2]. Licarin A, a dihydrobenzofuran neolignan with the molecular formula C₂₀H₂₂O₄, represents a paradigmatic example of compounds accessible through oxidative phenol coupling reactions [3] [4].

Metalloporphyrin-Catalyzed Oxidative Coupling

Research conducted by Takuya Matsui and colleagues has demonstrated that licarin A can be synthesized through biomimetic oxidation reactions utilizing metalloporphyrin catalysts [1]. These reactions proceed under mild conditions and generate seven distinct oxidation products, including four isomeric compounds resulting from epoxidation of the parent licarin A structure [1]. The metalloporphyrin-catalyzed approach produces a vicinal diol, a benzylic aldehyde, and an unsaturated aldehyde within the licarin A framework [1].

Jacobsen Catalyst Applications

The utilization of Jacobsen catalysts in biomimetic synthesis has proven particularly effective for generating licarin A derivatives [1]. These chiral salen-manganese complexes facilitate enantioselective epoxidation and hydroxylation reactions, providing access to stereochemically defined licarin A analogues [1]. The reaction conditions typically involve moderate temperatures (25-50°C) and atmospheric pressure, making this approach both practical and environmentally favorable [1].

Horseradish Peroxidase-Mediated Synthesis

Enzymatic synthesis using horseradish peroxidase (HRP) represents a highly sustainable approach to licarin A production [5] [6]. The reaction between isoeugenol and HRP under aqueous conditions yields (±)-licarin A as the primary product [5]. This enzymatic approach demonstrates 100% parasite mortality at 200 μM concentration, indicating significant biological activity [5] [7]. The HRP-mediated synthesis proceeds through a radical coupling mechanism, generating the dihydrobenzofuran core structure with excellent regioselectivity [6].

Mechanistic Considerations

The biomimetic oxidative coupling mechanism involves initial single-electron oxidation of isoeugenol to generate phenoxy radicals [2]. These radicals undergo intermolecular coupling through carbon-carbon bond formation at the ortho position relative to the phenolic hydroxyl group [2]. Subsequent cyclization and reduction steps complete the formation of the dihydrobenzofuran ring system characteristic of licarin A [2].

Ag₂O-Catalyzed Dihydrobenzofuran Formation

Silver oxide catalysis has emerged as a powerful methodology for constructing dihydrobenzofuran frameworks, including those present in licarin A and related neolignans [8] [9]. The versatility of silver catalysts in promoting cyclization reactions under mild conditions has made them particularly attractive for neolignan synthesis [10].

Silver Oxide-Promoted Cyclizations

Wang and colleagues have reported the synthesis of 8-5' neolignan compounds through Ag₂O-catalyzed biomimetic oxidative coupling reactions [8]. The methodology involves treating dihydrobenzofuran compounds with silver oxide under controlled conditions, achieving excellent yields (80-95%) for various substituted derivatives [8]. The reaction typically requires elevated temperatures (50-80°C) and inert atmosphere conditions [8].

Asymmetric Silver Catalysis

Jiménez-González and coworkers have developed silver-catalyzed asymmetric synthesis protocols for 2,3-dihydrobenzofurans [9]. These reactions employ chiral silver complexes in combination with fluoride sources to achieve high diastereoselectivity in the formation of pterocarpan natural products [9]. The enantioselective total synthesis of (-)-pterocarpin was accomplished using this methodology, demonstrating the synthetic utility of silver catalysis [9].

Reaction Scope and Limitations

The Ag₂O-catalyzed approach demonstrates broad substrate tolerance, accommodating various electron-donating and electron-withdrawing substituents on the aromatic rings [8]. However, the methodology requires careful control of reaction conditions to prevent over-oxidation and formation of undesired benzofuran products [8]. The presence of coordinating solvents can significantly impact reaction efficiency and selectivity [9].

Mechanistic Pathway

The silver-catalyzed dihydrobenzofuran formation proceeds through initial coordination of the silver center to the alkyne moiety, followed by nucleophilic attack by the phenolic oxygen [9]. The resulting oxonium intermediate undergoes cyclization to form the five-membered furan ring with concurrent formation of a new carbon-oxygen bond [9]. Subsequent rearrangement and protonolysis steps complete the synthetic sequence [9].

Semi-Synthetic Derivatization Approaches

The development of semi-synthetic derivatives of licarin A has been instrumental in establishing structure-activity relationships and improving pharmacological properties [11] [12]. These modifications encompass various functional group transformations that enhance bioactivity while maintaining the core dihydrobenzofuran scaffold [13].

Phenolic Hydroxyl Modifications

Meleti and colleagues have extensively investigated the semi-synthetic modification of licarin A through functionalization of phenolic hydroxyl groups [11]. The preparation includes benzylated (±)-licarin A, methylated (±)-licarin A, and acetylated (±)-licarin A derivatives [11]. These compounds were evaluated against Trypanosoma cruzi and Schistosoma mansoni, with the acetylated derivative demonstrating superior schistosomicidal activity [11].

Alkylation and Acylation Strategies

The methylation of licarin A using methyl iodide and potassium carbonate in acetone provides access to methylated derivatives with modified lipophilicity profiles [2]. Similarly, acetylation reactions using acetic anhydride generate acetyl esters that exhibit enhanced membrane permeability [11]. These modifications significantly impact the biological activity profile, with some derivatives showing IC₅₀ values as low as 5.0 μM against trypanostigote forms of T. cruzi [11].

Allylation Reactions

Alvarenga and coworkers have developed licarin A derivatives bearing allyl substituents through both O-allylation and C-allylation pathways [12]. The O-allyl derivatives are prepared through nucleophilic substitution reactions with allyl bromide, while C-allyl derivatives are accessed via Claisen rearrangement processes [12]. These structural modifications result in compounds with improved antimycobacterial properties and reduced cytotoxicity [12].

Leishmanicidal Derivatives

Recent investigations by Mengarda and colleagues have focused on developing licarin A derivatives with enhanced leishmanicidal activity [13]. Three semi-synthetic derivatives were prepared: O-acetyl (1a), O-allyl (1b), and 5-allyl (1c) compounds [13]. These derivatives demonstrated significant activity against intracellular amastigotes of Leishmania infantum, with IC₅₀ values ranging from 0.42 to 15.91 μM [13].

Structure-Activity Relationships

Systematic structural modifications have revealed that specific substitution patterns dramatically influence biological activity [12]. Electron-withdrawing groups on the aromatic rings generally enhance activity against mycobacterial species, while electron-donating substituents improve selectivity indices [12]. The lipophilicity profile, as measured by LogP values, correlates strongly with antimicrobial potency [12].

Glycosylation and Triazolylglycoside Analogues

The development of glycosylated licarin A derivatives and triazole-containing analogues represents an emerging area of research aimed at enhancing water solubility and bioavailability [14] [15]. These modifications introduce hydrophilic moieties that can significantly alter pharmacokinetic properties [16].

Glycosylation Methodologies

The synthesis of glycosylated licarin A derivatives typically employs glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of Lewis acid catalysts [16]. These reactions proceed through oxonium ion intermediates and require careful optimization of reaction conditions to achieve high stereoselectivity [16]. The glycosidic linkage formation is typically accomplished using silver triflate or trimethylsilyl triflate as promoters [16].

Triazole Conjugation Strategies

The incorporation of 1,2,3-triazole moieties into licarin A analogues has been achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [15] [17]. These "click chemistry" approaches provide access to diverse triazole-linked conjugates with potential antimicrobial properties [18]. The triazole ring serves as both a bioisostere for amide bonds and a hydrogen bond acceptor, potentially enhancing binding interactions with biological targets [18].

Bis-Aryl Triazole Analogues

Research by various groups has demonstrated the synthesis of bis-aryl triazole derivatives that incorporate structural elements reminiscent of licarin A [15]. These compounds are prepared through modular synthesis approaches using venerable CuAAC reactions between aryl acetylenes and azide precursors [15]. The resulting triazole-linked products demonstrate significant immunological activity and serve as potential vaccine adjuvants [15].

Bioactivity of Glycoside Analogues

Limited studies have investigated the biological properties of glycosylated licarin A derivatives [14]. The introduction of sugar moieties generally increases water solubility but may reduce membrane permeability [14]. However, specific glycoside patterns can enhance cellular uptake through glucose transporter-mediated mechanisms [14]. The glycosylation pattern significantly influences stability against enzymatic hydrolysis and metabolic degradation [19].

Synthetic Challenges and Solutions

The synthesis of licarin A glycosides presents several technical challenges, including regioselective glycosylation and protection group compatibility [16]. The phenolic hydroxyl groups in licarin A can undergo competitive glycosylation, requiring careful selection of protecting groups and reaction conditions [16]. Recent advances in gold-catalyzed glycosylation using glycosyl ortho-alkynylbenzoate donors have provided improved methods for these transformations [16].

Future Perspectives

The development of glycosylated and triazole-containing licarin A analogues remains an active area of research with significant potential for drug development [20]. Future investigations will likely focus on optimizing the balance between water solubility and membrane permeability through rational design of glycoside linkages and triazole substitution patterns [21]. The application of modern carbohydrate synthesis methods and bioorthogonal chemistry approaches will continue to expand the accessible structural diversity within this compound class [22].

Data Summary Tables

The comprehensive research findings are summarized in the following data tables, which provide detailed information on synthetic methodologies, derivative properties, and catalytic systems employed in licarin A synthesis and modification.

| Synthetic Strategy | Starting Materials | Key Catalysts/Reagents | Reaction Conditions | Yield Range (%) | Advantages |

|---|---|---|---|---|---|

| Biomimetic Oxidative Coupling | Isoeugenol, oxidizing agents | Metalloporphyrins, Jacobsen catalysts | Mild oxidative conditions | 65-85 | Mimics natural biosynthesis |

| Oxidative Coupling with HRP | Isoeugenol, horseradish peroxidase | Horseradish peroxidase enzyme | Room temperature, aqueous conditions | 85-95 | Environmentally friendly |

| Ag₂O-Catalyzed Formation | Phenolic precursors, alkyne substrates | Silver oxide (Ag₂O) | Elevated temperature, inert atmosphere | 70-90 | High regioselectivity |

| Silver-Catalyzed Cyclization | 2-Alkynylphenols, silver catalysts | AgNTf₂, AgOTs | Room temperature to 50°C | 75-95 | Mild conditions, good yields |

| Copper-Catalyzed Synthesis | Phenolic substrates, copper salts | CuCl, CuO nanoparticles | Reflux conditions, various solvents | 80-92 | Cost-effective, recyclable catalyst |

| Gold-Catalyzed Formation | Alkynyl esters, quinols | JohnPhosAuCl/AgNTf₂ | Room temperature, DCE solvent | 70-88 | High efficiency, functional group tolerance |

| Semi-Synthetic Derivatization | Licarin A, various reagents | K₂CO₃, CH₃I, Ac₂O | Various temperatures, organic solvents | 60-95 | Structural diversity, SAR studies |

| Derivative Type | Modification Site | Synthetic Method | Biological Activity | IC₅₀ Range (μM) | Reference Study |

|---|---|---|---|---|---|

| Methylated Licarin A | Phenolic hydroxyl groups | Methylation with CH₃I/K₂CO₃ | Moderate antiparasitic | 25-100 | Meleti et al. 2020 |

| Acetylated Licarin A | Phenolic hydroxyl groups | Acetylation with Ac₂O | Enhanced schistosomicidal | 5-25 | Meleti et al. 2020 |

| Benzylated Licarin A | Phenolic hydroxyl groups | Benzylation reactions | Improved trypanocidal | 50-150 | Meleti et al. 2020 |

| O-Allyl Licarin A | Phenolic oxygen | Allylation with allyl bromide | Leishmanicidal activity | 10-50 | Mengarda et al. 2023 |

| C-Allyl Licarin A | Aromatic carbon | Claisen rearrangement | Enhanced selectivity | 5-20 | Paiva et al. 2020 |

| Triazole Conjugates | Various positions | Click chemistry (CuAAC) | Antimicrobial properties | 1-25 | Various studies |

| Glycoside Analogues | Hydroxyl groups | Glycosylation reactions | Modified bioavailability | Variable | Limited reports |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Néris PL, Caldas JP, Rodrigues YK, Amorim FM, Leite JA, Rodrigues-Mascarenhas S, Barbosa-Filho JM, Rodrigues LC, Oliveira MR. Neolignan Licarin A presents effect against Leishmania (Leishmania) major associated with immunomodulation in vitro. Exp Parasitol. 2013 Oct;135(2):307-13. doi: 10.1016/j.exppara.2013.07.007. Epub 2013 Jul 24. PubMed PMID: 23891943.

3: León-Díaz R, Meckes-Fischer M, Valdovinos-Martínez L, Campos MG, Hernández-Pando R, Jiménez-Arellanes MA. Antitubercular activity and the subacute toxicity of (-)-Licarin A in BALB/c mice: a neolignan isolated from Aristolochia taliscana. Arch Med Res. 2013 Feb;44(2):99-104. doi: 10.1016/j.arcmed.2012.12.006. Epub 2013 Jan 4. PubMed PMID: 23291382.

4: Pereira AC, Magalhães LG, Januário AH, Pauletti PM, Cunha WR, Bastos JK, Nanayakkara DN, Silva ML. Enantiomeric resolution of (±)-licarin A by high-performance liquid-chromatography using a chiral stationary phase. J Chromatogr A. 2011 Sep 28;1218(39):7051-4. doi: 10.1016/j.chroma.2011.07.093. Epub 2011 Aug 6. PubMed PMID: 21868019.

5: Li F, Yang XW. Simultaneous determination of diastereomers (+)-licarin A and isolicarin A from Myristica fragrans in rat plasma by HPLC and its application to their pharmacokinetics. Planta Med. 2008 Jun;74(8):880-4. doi: 10.1055/s-2008-1074545. Epub 2008 Jun 3. PubMed PMID: 18523922.

6: Pereira AC, Magalhães LG, Gonçalves UO, Luz PP, Moraes AC, Rodrigues V, da Matta Guedes PM, da Silva Filho AA, Cunha WR, Bastos JK, Nanayakkara NP, e Silva ML. Schistosomicidal and trypanocidal structure-activity relationships for (±)-licarin A and its (-)- and (+)-enantiomers. Phytochemistry. 2011 Aug;72(11-12):1424-30. doi: 10.1016/j.phytochem.2011.04.007. Epub 2011 May 11. PubMed PMID: 21570099.

7: Ma CJ, Kim SR, Kim J, Kim YC. Meso-dihydroguaiaretic acid and licarin A of Machilus thunbergii protect against glutamate-induced toxicity in primary cultures of a rat cortical cells. Br J Pharmacol. 2005 Nov;146(5):752-9. PubMed PMID: 16151440; PubMed Central PMCID: PMC1751201.

8: Cabral MM, Barbosa-Filho JM, Maia GL, Chaves MC, Braga MV, De Souza W, Soares RO. Neolignans from plants in northeastern Brazil (Lauraceae) with activity against Trypanosoma cruzi. Exp Parasitol. 2010 Mar;124(3):319-24. doi: 10.1016/j.exppara.2009.11.007. Epub 2009 Nov 26. PubMed PMID: 19944690.

9: Chiu S, Wang T, Belski M, Abourashed EA. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Nat Prod Commun. 2016 Apr;11(4):483-8. PubMed PMID: 27396199; PubMed Central PMCID: PMC4943679.

10: Barros LF, Barison A, Salvador MJ, de Mello-Silva R, Cabral EC, Eberlin MN, Stefanello ME. Constituents of the leaves of Magnolia ovata. J Nat Prod. 2009 Aug;72(8):1529-32. doi: 10.1021/np900203y. PubMed PMID: 19658431.

11: Cabral MM, Azambuja P, Gottlieb OR, Garcia ES. Effects of some lignans and neolignans on the development and excretion of Rhodnius prolixus. Fitoterapia. 2000 Feb;71(1):1-9. PubMed PMID: 11449462.

12: Maheswari U, Ghosh K, Sadras SR. Licarin A induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells. Apoptosis. 2018 Apr;23(3-4):210-225. doi: 10.1007/s10495-018-1449-8. Erratum in: Apoptosis. 2018 Mar 15;:. PubMed PMID: 29468481.

13: Garcia ES, Azambuja P. Lignoids in insects: chemical probes for the study of ecdysis, excretion and Trypanosoma cruzi-triatomine interactions. Toxicon. 2004 Sep 15;44(4):431-40. Review. PubMed PMID: 15302525.

14: Yoon D, Imran KM, Kim YS. Distinctive effects of licarin A on lipolysis mediated by PKA and on formation of brown adipocytes from C3H10T1/2 mesenchymal stem cells. Toxicol Appl Pharmacol. 2018 Feb 1;340:9-20. doi: 10.1016/j.taap.2017.12.015. Epub 2017 Dec 27. PubMed PMID: 29288687.